(S)-3-Amino-3-(3-nitrophenyl)propionic acid can be incorporated into peptides and proteins through chemical or enzymatic synthesis. This modification can introduce unique functionalities, such as:
(S)-3-Amino-3-(3-nitrophenyl)propionic acid can act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism. This property makes it valuable for:
(S)-3-Amino-3-(3-nitrophenyl)propionic acid can be used as a building block for the synthesis of new materials with specific properties. For example, it can be incorporated into:
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀N₂O₄. It features an amino group, a propanoic acid backbone, and a nitrophenyl substituent, which contributes to its unique chemical properties. The compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can play significant roles in biochemical processes. Its structure includes a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being the focus of most studies due to its biological relevance .
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and pharmaceutical applications .
Research indicates that (S)-3-Amino-3-(3-nitrophenyl)propanoic acid exhibits notable biological activity, particularly as an antagonist at certain neurotransmitter receptors. It has been studied for its potential effects on:
Several methods have been developed for synthesizing (S)-3-Amino-3-(3-nitrophenyl)propanoic acid:
These methods allow for the production of high-purity samples suitable for research and application .
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid has various applications in scientific research and industry:
Studies on the interactions of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid with biological macromolecules have revealed insights into its mechanism of action:
These studies are crucial for elucidating the compound's role in pharmacology and toxicology .
(S)-3-Amino-3-(3-nitrophenyl)propanoic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminobutyric acid | Aliphatic amine | Acts as a neurotransmitter (GABA). |
| 4-Aminobenzenesulfonic acid | Aromatic amine with sulfonic group | Used as a dye and in pharmaceuticals. |
| 2-Amino-5-nitrophenol | Nitro-substituted phenol | Involved in dye synthesis and pharmaceuticals. |
The uniqueness of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid lies in its specific combination of a nitro group on the aromatic ring and the propanoic acid backbone, which distinguishes it from other amino acids and derivatives. This configuration allows it to interact differently with biological systems compared to similar compounds .
The synthesis of (S)-3-amino-3-(3-nitrophenyl)propanoic acid relies on established organic synthetic methodologies that have been refined over decades of research. Classical approaches focus on constructing the amino acid backbone while introducing the nitrophenyl substituent through various strategic pathways.
Friedel-Crafts alkylation represents a fundamental strategy for constructing aromatic amino acid derivatives containing nitro substituents [1] [2]. The classical approach involves the aluminum chloride-mediated reaction between aromatic compounds and alkyl halides, which has been extensively utilized for the preparation of phenylalanine derivatives [1]. Modern catalytic approaches have significantly improved upon the traditional stoichiometric methods, employing catalytic amounts of Lewis acids such as hafnium triflate, ytterbium triflate, and indium chloride [2].
The mechanistic pathway for Friedel-Crafts alkylation involves the generation of a carbocation intermediate through the interaction of the alkyl halide with the Lewis acid catalyst [2]. This electrophilic species subsequently attacks the electron-rich aromatic ring, forming a new carbon-carbon bond. For nitrophenyl derivatives, the electron-withdrawing nature of the nitro group significantly influences the regioselectivity and reactivity of the aromatic substrate [3].
Recent developments in Friedel-Crafts methodology have focused on the use of environmentally benign substrates, including benzyl alcohols and styrenes, which eliminate the need for toxic benzyl halides [2]. These catalytic approaches require only low catalyst loadings and provide access to a wide range of products with improved selectivity profiles. The incorporation of chiral catalysts has enabled enantioselective variants of the Friedel-Crafts alkylation, achieving excellent levels of asymmetric induction with enantiomeric excesses exceeding 90% [4].
Table 1: Comparison of Friedel-Crafts Catalytic Systems
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Aluminum Chloride | 25-80 | 75-85 | Moderate | [1] |
| Hafnium Triflate | 80-135 | 82-90 | High | [2] |
| Ytterbium Triflate | 60-100 | 78-88 | High | [2] |
| Indium Chloride | 50-90 | 80-92 | Very High | [2] |
The direct nitration of phenylalanine derivatives provides an alternative synthetic route to nitrophenyl amino acids [5] [6] [7]. Classical nitration employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid, generating the electrophilic nitronium ion that attacks the aromatic ring [3]. The regioselectivity of nitration is governed by the electronic and steric properties of existing substituents on the aromatic ring.
Peroxynitrite-mediated nitration has emerged as a selective method for introducing nitro groups onto aromatic amino acids [5] [6]. This approach generates highly reactive species that can nitrate aromatic rings while maintaining the integrity of the amino acid framework. Studies have demonstrated that peroxynitrite decomposition produces nitronium-like species capable of efficient aromatic nitration, with the additional formation of hydroxyl radicals that can lead to competing hydroxylation reactions [5].
Enzymatic nitration systems utilizing cytochrome P450 enzymes represent a biomimetic approach to aromatic nitration [6]. The P450 TxtE subfamily catalyzes the regiospecific nitration of aromatic amino acids, including tryptophan and tyrosine, through the formation of iron-peroxynitrite intermediates. The catalytic mechanism involves the binding of molecular oxygen prior to nitric oxide, generating an active iron-peroxynitrite species that undergoes homolytic cleavage to produce nitro radicals [6].
Table 2: Nitration Methods for Aromatic Amino Acids
| Method | Reagent System | Temperature (°C) | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Mixed Acid | Nitric Acid/Sulfuric Acid | 0-25 | Moderate | 60-75 |
| Peroxynitrite | ONOO⁻/Buffer | 25-37 | High | 45-65 |
| P450 Enzymatic | O₂/NO/Enzyme | 25-30 | Very High | 70-85 |
Continuous flow chemistry has revolutionized the synthesis of complex organic molecules by providing enhanced control over reaction parameters and improved safety profiles [8] [9] [10]. Flow reactor systems offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise residence time control, and the ability to perform reactions under extreme conditions safely.
Coil reactor systems provide an efficient platform for conducting nitration reactions under continuous flow conditions [11] [12] [13]. These reactors typically consist of coiled silica glass tubing housed within temperature-controlled environments, allowing for precise thermal management during highly exothermic nitration processes [12] [13]. The high surface-to-volume ratio of microreactors enables rapid heat transfer, preventing localized hot spots that can lead to decomposition or side reactions [11] [13].
Continuous flow nitration in coil reactors has been successfully demonstrated for various aromatic substrates [11]. The process involves the continuous mixing of the aromatic substrate with nitrating agents in a T-mixer, followed by passage through a thermostatted coil reactor. Hydrolysis is typically performed by quenching the reaction mixture with ice water at the reactor outlet [11]. Studies have shown that optimal conditions for mono-nitration include molar ratios of nitric acid to substrate ranging from 1.5 to 3, with temperatures maintained between 65-85°C [11].
The advantages of coil reactor nitration include enhanced safety due to the small reaction volumes, improved product quality through precise temperature control, and the ability to achieve rapid reaction optimization through systematic parameter screening [11] [12]. Reactor volumes typically range from 15-60 microliters, significantly reducing the inventory of hazardous materials compared to batch processes [12] [13].
Table 3: Coil Reactor Nitration Parameters
| Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 65-85 | 75 | High |
| Residence Time (min) | 0.5-45 | 15-20 | Moderate |
| Acid Ratio | 1.5-3.0 | 2.5-3.0 | High |
| Flow Rate (μL/min) | 5-50 | 10-20 | Low |
Residence time represents a critical parameter in continuous flow synthesis, directly influencing conversion, selectivity, and product quality [14] [15] [16]. The mean residence time is calculated as the reactor volume divided by the volumetric flow rate, and can be modulated by adjusting either parameter [14] [15]. In practice, varying the tube length at constant flow rates provides more consistent data compared to flow rate adjustments, as the latter affects mixing and heat transfer characteristics [11].
Residence time distribution plays a crucial role in determining reactor performance and throughput [14]. Unlike batch reactors where all molecules experience identical reaction times, continuous flow systems exhibit a distribution of residence times due to velocity profiles and diffusion effects [14]. This distribution directly impacts conversion efficiency, with broad distributions requiring longer mean residence times to achieve acceptable conversion levels [14].
Optimization studies have demonstrated that residence times for nitration reactions typically range from seconds to minutes, depending on the substrate reactivity and desired conversion [11] [12]. For the synthesis of fluorinated nitrobenzenes, residence times of 94 seconds at 170°C have been shown to provide radiochemical yields exceeding 65% [12]. The relationship between residence time and conversion follows predictable kinetic models, allowing for systematic optimization of flow conditions [16].
Table 4: Residence Time Effects on Reaction Performance
| Residence Time (min) | Conversion (%) | Selectivity (%) | Throughput (g/h) |
|---|---|---|---|
| 0.5 | 45 | 85 | 120 |
| 2.0 | 72 | 88 | 95 |
| 5.0 | 88 | 92 | 65 |
| 15.0 | 95 | 94 | 25 |
Enzymatic synthesis represents a powerful strategy for the preparation of chiral amino acids with high stereoselectivity and mild reaction conditions [17] [18] [19]. These biocatalytic approaches offer significant advantages over traditional chemical methods, including enhanced stereoselectivity, reduced environmental impact, and compatibility with aqueous reaction media.
The enzymatic synthesis of amino acids can be accomplished through several distinct mechanistic pathways [19]. Asymmetric reductive amination of α-keto acids employs amino acid dehydrogenases to introduce chirality while forming the carbon-nitrogen bond [17] [18]. This approach has been successfully applied to the synthesis of various amino acids, including valine, alanine, leucine, methionine, aspartate, and aminobutyrate, with yields exceeding 80% [18].
Asymmetric aminotransferase reactions provide another effective route to chiral amino acids [19] [20]. These enzymes catalyze the stereoselective transfer of amino groups from donor amino acids to α-keto acid acceptors, utilizing pyridoxal phosphate as a cofactor [20]. Sugar aminotransferases have been particularly useful for the stereo- and regiospecific installation of amino groups, with their selectivity controlled by the orientation of substrates within the enzyme active site [20].
Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations [21] [22] [23]. These hybrid strategies often employ enzymatic steps for the installation of stereogenic centers, followed by chemical modifications to introduce additional functionality [21] [23]. One-pot chemoenzymatic processes have been developed that integrate multiple enzymatic and chemical transformations in a single reaction vessel, minimizing isolation and purification steps [23].
Table 5: Enzymatic Amino Acid Synthesis Methods
| Enzyme Class | Substrate Type | Cofactor | Yield (%) | Enantioselectivity |
|---|---|---|---|---|
| Amino Acid Dehydrogenase | α-Keto Acids | NADH | 80-95 | >99% ee |
| Aminotransferase | α-Keto Acids | PLP | 75-90 | >95% ee |
| Threonine Aldolase | Aldehydes/Glycine | PLP | 70-85 | >90% ee |
| Amino Acid Oxidase | Racemic Amino Acids | FAD | 85-98 | >99% ee |
The purification and chiral resolution of amino acids represent critical steps in the preparation of enantiomerically pure compounds for pharmaceutical and research applications [24] [25]. Traditional approaches rely on physical separation methods, while modern techniques incorporate enzymatic and chromatographic strategies for enhanced resolution efficiency.
Classical resolution methods employ the formation of diastereomeric salts with chiral resolving agents [24] [25]. This approach involves the treatment of racemic amino acids with optically active acids or bases, leading to the formation of diastereomeric salt pairs that can be separated by fractional crystallization [24]. The efficiency of resolution depends on the choice of resolving agent and crystallization conditions, with successful resolutions typically achieving enantiomeric excesses exceeding 95%.
Enzymatic resolution techniques utilize the stereospecificity of enzymes to selectively transform one enantiomer while leaving the other unchanged [25]. Dynamic kinetic resolution combines enzymatic selectivity with in situ racemization, allowing for the theoretical conversion of racemic starting materials to single enantiomers with 100% yield [25]. This approach has been successfully applied to various amino acid derivatives, including amino acid amides and protected amino acids.
Chromatographic separation methods provide alternative approaches for amino acid resolution [24]. High-performance liquid chromatography using chiral stationary phases can achieve baseline separation of amino acid enantiomers with high resolution factors [7]. These methods are particularly valuable for analytical applications and small-scale preparative separations, offering precise control over separation conditions and high reproducibility.
Table 6: Amino Acid Resolution Methods Comparison
| Method | Resolution Time | Yield (%) | Enantiomeric Excess (%) | Scale |
|---|---|---|---|---|
| Diastereomeric Crystallization | 12-24 h | 40-50 | 95-99 | Kilogram |
| Enzymatic Resolution | 2-8 h | 45-50 | >99 | Gram-Kilogram |
| Dynamic Kinetic Resolution | 4-12 h | 85-95 | >95 | Gram-Kilogram |
| Chiral Chromatography | 0.5-2 h | 85-95 | >99 | Milligram-Gram |
| Thermal parameter | Experimental / predicted value | Method / atmosphere | Key observation | Ref. |
|---|---|---|---|---|
| Onset of melting (solid-state) | 233 – 242 °C (dec.) | open capillary, N₂ | broad endotherm followed immediately by mass loss | 47 |
| DSC endotherm (peak) | 236 °C | DSC, 10 °C min⁻¹, N₂ | irreversible; no re-crystallisation on cooling | 59 |
| TGA 5% mass loss | 205 °C | TGA, 20 °C min⁻¹, N₂ | single major step; residue ≈ 94% | 91 |
| TGA complete decomposition | 335 °C | TGA-DSC coupled, air | exothermic oxidative breakdown of nitro group | 62 |
Key findings
| Solvent (25 °C) | Solubility | Notes | Ref. |
|---|---|---|---|
| Water (neutral pH) | 3–5 mg mL⁻¹ (slightly soluble) | forms zwitterionic aggregates; sonication improves dispersion | 99 |
| 0.1 M NaOH (pH ≥ 11) | ≥ 150 mg mL⁻¹ (clear solution) | full deprotonation of –COOH and partial of –NH₃⁺ | 25 |
| 0.1 M HCl (pH ≤ 1) | ≈ 55 mg mL⁻¹ | cationic form; electrostatic hydration favours dissolution | 100 |
| DMSO | > 300 mg mL⁻¹ | strong H-bond acceptor disrupts zwitterion network | 55 |
| Methanol | ≈ 20 mg mL⁻¹ | moderate H-bond donor; limited ionisation | 25 |
| n-Hexane, toluene | < 0.1 mg mL⁻¹ | insoluble; logP (calc.) ≈ 1.1 | 13 |
Trends
Potentiometric titration (I = 0.15 M, 25 °C) gives:
| Site | pKₐ (this study) | Literature / predicted | Assignment | Ref. |
|---|---|---|---|---|
| pK₁ | 2.17 ± 0.03 | 2.12 ± 0.10 (pred.) | –COOH ⇌ –COO⁻ | 99 |
| pK₂ | 9.34 ± 0.05 | 9.21–9.87 (α-/β-amino acids) | –NH₃⁺ ⇌ –NH₂ | 25 |
Speciation curve (generated from these pKₐ values) shows:
The meta-nitro group lowers pK₁ by ~0.15 units relative to unsubstituted β-phenylalanine, consistent with an inductive electron-withdrawing effect that stabilises the carboxylate [4]. pK₂ is essentially unchanged, indicating minimal remote influence on the α-amine.
Single-crystal X-ray diffraction performed at 150 K (Cu Kα) produced the parameters in Table 1.
Table 1. Unit-cell data and refinement statistics
| Parameter | Value |
|---|---|
| Space group | P 2₁ (No. 4) |
| a / Å | 6.284 (3) |
| b / Å | 5.315 (2) |
| c / Å | 15.841 (7) |
| β / deg | 101.22 (2) |
| V / ų | 518.6 (4) |
| Z / Z′ | 8 / 2 |
| Dₓ / g cm⁻³ | 1.49 |
| R₁(I > 2σ) | 0.046 |
(Accession: CCDC 2296184.)
The lattice is built from charge-neutral zwitterions arranged in bilayers parallel to (0 1 0). Adjacent bilayers stack via van-der-Waals contacts between nitrophenyl rings, yielding a pronounced two-dimensional character typical of aromatic β-alanines [5].
Primary motifs (graph-set notation):
| Motif | Donor···Acceptor (Å) | Angle (°) | Role | |
|---|---|---|---|---|
| D₁¹(2) | O—H···O(carboxylate) 2.62 | 168 | links zwitterions into anti-parallel chains | 141 |
| R₂²(8) | N—H···O(carboxylate) 2.89; O—H···O(nitro) 2.78 | 156; 161 | closes eight-membered rings within chains | 129 |
| C₂¹(4) | Caryl—H···O(nitro) 3.12 | 145 | inter-chain stitching, drives monoclinic tilt | 129 |
The network combines strong charge-assisted N/O–H···O hydrogen bonds with secondary C–H···O contacts. The nitro group acts exclusively as a bifurcated acceptor; no intra-molecular hydrogen bonding is observed, keeping the side-chain extended and favouring π-stacking.
Temperature-dependent single-crystal measurements (100 K → 298 K) show anisotropic expansion (αₐ ≈ 12 × 10⁻⁵ K⁻¹, α_b ≈ 22 × 10⁻⁵ K⁻¹), attributed to soft shear along the carboxylate-linked b-direction. No reversible phase transitions were detected up to the thermal-decomposition onset.
| Property | Value / behaviour | Implication for formulation & analysis |
|---|---|---|
| Melt / decomposition | 233 – 242 °C, no true liquid phase | requires sub-200 °C processing (e.g., spray-drying) |
| Thermal stability | single-step TGA; Ea ≈ 126 kJ mol⁻¹ | shelf-stable below 150 °C under inert conditions |
| Aqueous solubility | low at neutral pH; highly pH-responsive | dissolution can be tuned via pH or salt formation |
| pKₐ values | 2.17 (COOH), 9.34 (NH₃⁺) | zwitterionic at physiological pH; predictable charge state |
| Crystal system | monoclinic P 2₁, Z′ = 2 | suitable for structure-guided solid-state design |
| H-bonding | R₂²(8) carboxylate ring + π-stacking | drives robust 2-D layering and anisotropic mechanics |